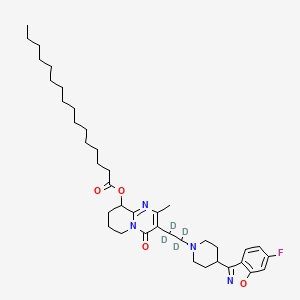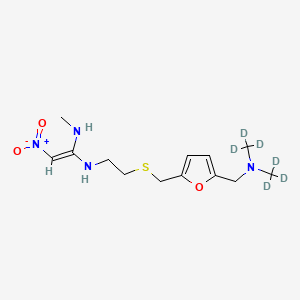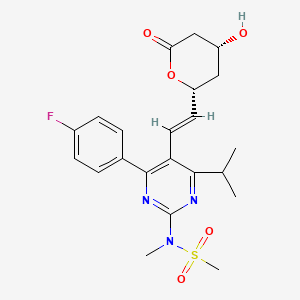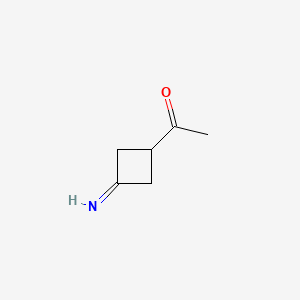
Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate)(Decitabine Impurity)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decitabine is a DNA hypomethylating agent used in the treatment of various cancers, including myelogeneous leukemia and metastatic lung cancer . This compound is significant in the field of medicinal chemistry due to its role in the synthesis and study of Decitabine.
Vorbereitungsmethoden
The synthesis of Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) involves several steps, typically starting with the appropriate pentopyranoside precursor. The synthetic route includes the protection of hydroxyl groups, selective deoxygenation, and esterification with 4-methylbenzoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) has several scientific research applications:
Chemistry: It is used in the study of synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: As an impurity of Decitabine, it is relevant in the development and quality control of pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) involves its role as an impurity in Decitabine. Decitabine works by inhibiting DNA methyltransferase, leading to the reactivation of tumor suppressor genes and the suppression of cancer cell growth. The molecular targets include DNA methyltransferase enzymes, and the pathways involved are related to DNA methylation and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) can be compared with other similar compounds, such as:
Decitabine: The parent compound, used as a DNA hypomethylating agent.
Azacitidine: Another DNA hypomethylating agent with similar applications in cancer treatment.
5-Azacytidine: A compound with similar mechanisms of action but different chemical structures.
The uniqueness of Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) lies in its specific structure and role as an impurity, which can influence the properties and efficacy of Decitabine .
Eigenschaften
CAS-Nummer |
78103-18-1 |
|---|---|
Molekularformel |
C22H24O6 |
Molekulargewicht |
384.428 |
IUPAC-Name |
[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate |
InChI |
InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)27-18-12-20(25-3)26-13-19(18)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20?/m0/s1 |
InChI-Schlüssel |
UKFSGKLSXCFJNM-ABZYKWASSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2CC(OCC2OC(=O)C3=CC=C(C=C3)C)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


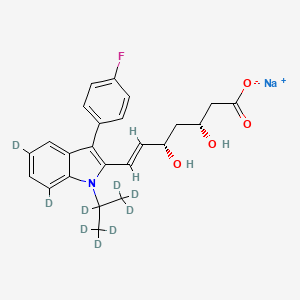
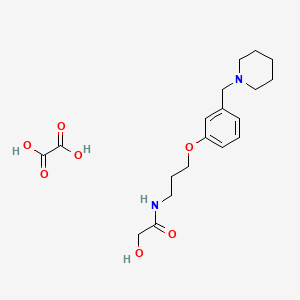

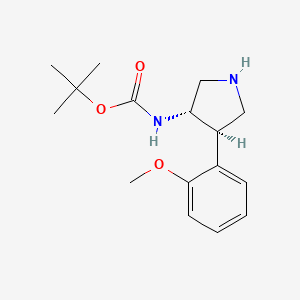
![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)
